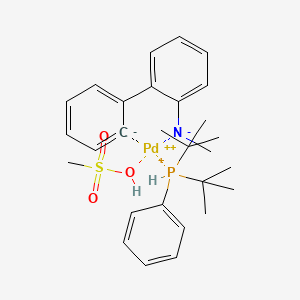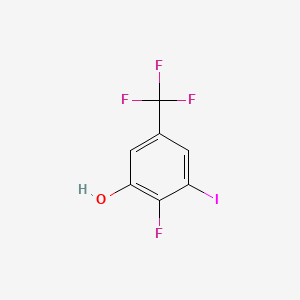
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the halogenation of a fluorinated phenol precursor. For instance, starting with 2-fluoro-5-(trifluoromethyl)phenol, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones.
Reduction Products: Cyclohexanols.
Scientific Research Applications
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 3-Iodo-4-(trifluoromethyl)phenol
- 2-Fluoro-4-iodo-5-(trifluoromethyl)phenol
Comparison: 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C7H3F4IO |
|---|---|
Molecular Weight |
306.00 g/mol |
IUPAC Name |
2-fluoro-3-iodo-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F4IO/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2,13H |
InChI Key |
FNPGNSLQEXLSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


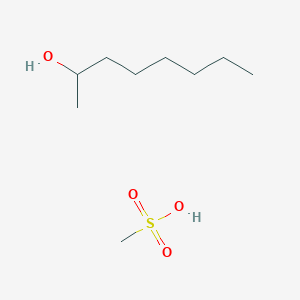

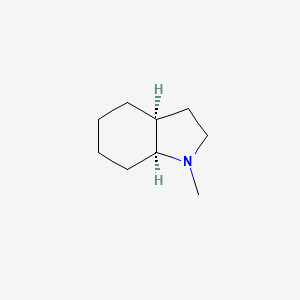
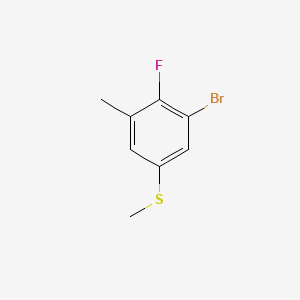


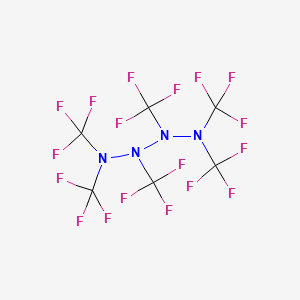
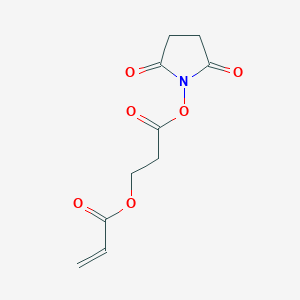
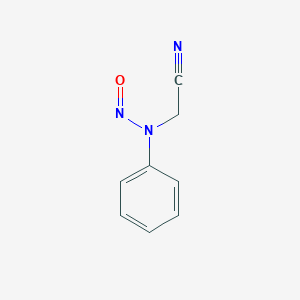

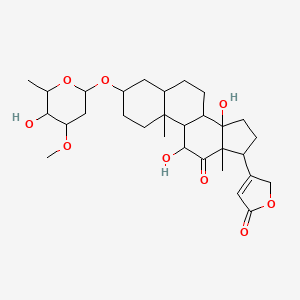
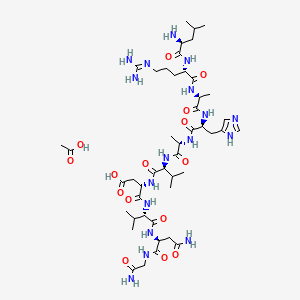
![18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene](/img/structure/B14757282.png)
